7-Hydroxy Quetiapine
概要
説明
Metabolism and Pharmacokinetics of 7-Hydroxy Quetiapine
Description of 7-Hydroxy Quetiapine 7-Hydroxy quetiapine is a metabolite of the antipsychotic drug quetiapine, which is used for the treatment of unipolar and bipolar depression. The metabolism of quetiapine to its active metabolite, N-desalkylquetiapine, and subsequently to 7-hydroxy-N-desalkylquetiapine, involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 .
Synthesis Analysis The synthesis of 7-hydroxy-N-desalkylquetiapine is primarily mediated by the CYP2D6 enzyme. In vitro studies using human liver microsomes and recombinant human P450 enzymes have shown that the formation of 7-hydroxy-N-desalkylquetiapine is significantly reduced by the CYP2D6 inhibitor quinidine, indicating the crucial role of this enzyme in its synthesis .
Molecular Structure Analysis While the specific molecular structure analysis of 7-hydroxy quetiapine is not detailed in the provided papers, it is a hydroxylated form of N-desalkylquetiapine, which itself is a metabolite of quetiapine. The hydroxylation occurs at the 7th position of the dibenzothiazepine derivative of quetiapine .
Chemical Reactions Analysis The chemical reactions involving 7-hydroxy quetiapine primarily include its formation from N-desalkylquetiapine through hydroxylation. The involvement of CYP2D6 in this process suggests that 7-hydroxy quetiapine may undergo further metabolism or conjugation reactions in the body, although these are not explicitly detailed in the provided data .
Physical and Chemical Properties Analysis The physical and chemical properties of 7-hydroxy quetiapine are inferred from its pharmacokinetic profile. After intragastric administration in guinea pigs, 7-hydroxy quetiapine exhibits dose-dependent maximum concentrations in blood and hair roots, with a longer half-life in hair roots compared to blood. This suggests a high degree of stability and a potential for bioaccumulation in keratinous matrices . The method developed for the determination of quetiapine and its metabolites, including 7-hydroxy quetiapine, in rat plasma, indicates that the metabolite has a linear range of detection and can be quantified accurately, suggesting stable chemical properties under the conditions of the analysis .
Case Studies and Clinical Relevance
Kinetics in Biological Samples A study on the kinetics of quetiapine and 7-hydroxyquetiapine in guinea pig blood and hair roots after a single dose revealed that the metabolite can be detected for extended periods in hair roots, suggesting its potential use in toxicological analysis and forensic investigations. The study also found that the drug and its metabolite quickly enter hair roots, which could be useful for detecting acute poisoning or single-dose administration .
Post-mortem Redistribution In post-mortem cases, the distribution of quetiapine and its metabolites, including 7-hydroxyquetiapine, was evaluated. The findings indicated that while quetiapine and N-desalkylquetiapine might undergo significant post-mortem redistribution, 7-hydroxyquetiapine is less affected by this factor. This suggests that 7-hydroxyquetiapine could provide a more reliable indication of antemortem drug levels .
Therapeutic Implications Quetiapine, the parent drug of 7-hydroxy quetiapine, has been shown to be effective in the management of schizophrenia, with benefits in improving cognitive deficits, affective symptoms, and aggression/hostility. The active metabolite 7-hydroxy quetiapine likely contributes to these therapeutic effects, given its formation through the metabolism of quetiapine .
科学的研究の応用
Quetiapine and its active metabolites, including 7-Hydroxyquetiapine, have been analyzed in rat plasma and cerebrospinal fluid using an ultra-performance liquid chromatographic–tandem mass spectrometric method. This could be considered as one application of 7-Hydroxy Quetiapine in the field of analytical methods in pharmacokinetics.
In addition, there are studies on quetiapine pharmacogenetics, with CYP3A4 being the main pharmacogenetic biomarker. Therapy should be optimized based on the CYP3A4 phenotype, which can reduce the incidence of adverse drug reactions (ADRs) and can increase drug adherence and, therefore, effectiveness .
-
Pharmacogenetics of Quetiapine Treatment
- Application : This study focuses on the pharmacogenetic information on Quetiapine, a second-generation antipsychotic used for the treatment of schizophrenia, depression, and bipolar disorder . The CYP3A4 phenotype and quetiapine exposure have a clinically relevant association .
- Method : Bibliographic research was performed in the Pharmacogenomics Knowledge Base (PharmGKB) database .
- Results : The study found 19 associations between 15 genes, such as CYP3A4, CYP3A5, COMT or MC4R, and 29 clinical events .
-
Quetiapine in the Treatment of Schizophrenia and Related Disorders
- Application : Quetiapine has demonstrated robust efficacy for treatment of cognitive, anxious-depressive, and aggressive symptoms in schizophrenia . It has also proven efficacy and tolerability in the treatment of moderate to severe manic episodes .
- Method : Clinical trials with placebo-controlled comparators .
- Results : Long-term trials show sustained tolerability for a broad spectrum of symptoms .
-
Forensic Toxicology of Quetiapine and Its Metabolites
- Application : Quetiapine, 7-hydroxy-quetiapine, and nor-quetiapine are easily distributed in vitreous humor . This study indicates the usefulness of vitreous humor in toxicological analysis for the determination of these substances .
- Method : Toxicological analysis .
- Results : The study found that these substances are easily distributed in vitreous humor .
-
Pharmacokinetics of Quetiapine
- Application : This study focuses on the pharmacokinetic information on Quetiapine. CYP2D6 directly transforms quetiapine into 7-hydroxy quetiapine . All of these are active metabolites .
- Method : Bibliographic research was performed in the Pharmacogenomics Knowledge Base (PharmGKB) database .
- Results : The study found that quetiapine’s half-life (t 1/2) is 7 h approximately, and its maximum concentration (C max) is reached 1–2 h after oral administration (t max) .
-
Quetiapine in the Treatment of Schizophrenia and Related Disorders
- Application : Quetiapine has demonstrated robust efficacy for treatment of cognitive, anxious-depressive, and aggressive symptoms in schizophrenia . Long-term trials show sustained tolerability for a broad spectrum of symptoms .
- Method : Clinical trials with placebo-controlled comparators .
- Results : The study found that quetiapine has also proven efficacy and tolerability in the treatment of moderate to severe manic episodes .
-
Adjunctive Treatment with Quetiapine for Major Depressive Disorder
- Application : This study focuses on the use of quetiapine as an adjunctive treatment for major depressive disorder .
- Method : Clinical trials .
- Results : The study found that the number needed to treat (NNT) for remission was 9 (95% confidence interval 6 to 19) for quetiapine compared with placebo over six to eight weeks of treatment .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVCHRFYPFJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160886 | |
Record name | ICI-214227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy Quetiapine | |
CAS RN |
139079-39-3 | |
Record name | 7-Hydroxyquetiapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139079-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ICI-214227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139079393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICI-214227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139079-39-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXYQUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO2PHD1746 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。